molecular formula C12H11FN2O7 B141720 (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate CAS No. 135304-12-0

(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate

Cat. No. B141720
M. Wt: 314.22 g/mol
InChI Key: UBZJTFBHSHSATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate, also known as NBF, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent.

Mechanism Of Action

(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate also inhibits the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

Research has shown that (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has a number of biochemical and physiological effects. For example, (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has been found to improve blood flow and reduce oxidative stress, which can have a positive effect on cardiovascular health.

Advantages And Limitations For Lab Experiments

One advantage of using (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has been found to have low toxicity and high selectivity, which makes it a promising candidate for drug development. However, one limitation of using (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate. One area of interest is the development of (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate-based drugs for the treatment of cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate and to identify potential side effects. Finally, research is needed to optimize the synthesis method of (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate to make it more accessible for research purposes.
Conclusion:
In conclusion, (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent for various diseases. The synthesis method of (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate involves a multi-step process, and research has shown that (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has a number of biochemical and physiological effects, and its potential as a therapeutic agent makes it a promising candidate for drug development. However, further research is needed to elucidate the mechanism of action of (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate and to optimize its synthesis method.

Synthesis Methods

The synthesis of (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate involves a multi-step process that includes the reaction of 5-fluoropyridine-3-carboxylic acid with 1,2-epoxyhexane, followed by nitration with nitric acid and sulfuric acid to form 6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol. The final step involves esterification of the intermediate compound with 5-fluoropyridine-3-carboxylic acid to form (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate.

Scientific Research Applications

(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Research has shown that (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. Additionally, (6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate has been found to have a positive effect on cardiovascular health by improving blood flow and reducing oxidative stress.

properties

CAS RN

135304-12-0

Product Name

(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate

Molecular Formula

C12H11FN2O7

Molecular Weight

314.22 g/mol

IUPAC Name

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C12H11FN2O7/c13-7-1-6(2-14-3-7)12(16)21-8-4-19-11-9(22-15(17)18)5-20-10(8)11/h1-3,8-11H,4-5H2

InChI Key

UBZJTFBHSHSATM-UHFFFAOYSA-N

SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F

synonyms

Furo(3,2-b)furan, D-glucitol deriv.

Origin of Product

United States

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